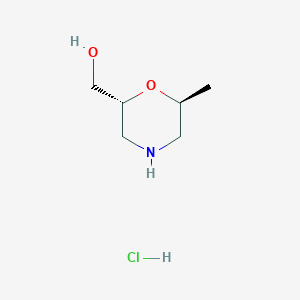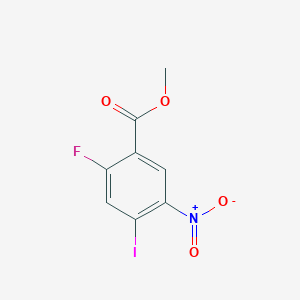![molecular formula C16H16O3 B15202329 [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is an organic compound that features a biphenyl structure with a dioxolane ring and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol typically involves the condensation of a biphenyl derivative with a dioxolane precursor. One common method includes the reaction of 1,3-dioxolane with a biphenyl compound under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as dimethyldichlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl structure allow it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolan-2-ylmethanol: Shares the dioxolane ring but lacks the biphenyl structure.
3-(1,3-Dioxolan-2-yl)-1-propanol: Similar dioxolane ring but different alkyl chain.
Eigenschaften
Molekularformel |
C16H16O3 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C16H16O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-10,16-17H,7-8,11H2 |
InChI-Schlüssel |
WROMECHDBZFWRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



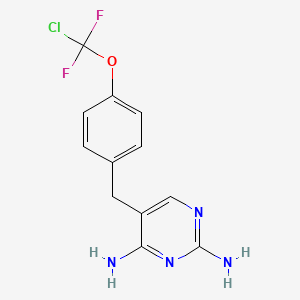

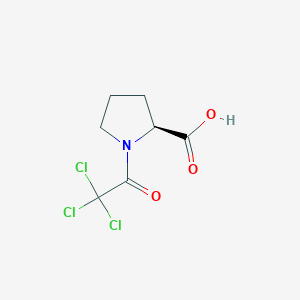
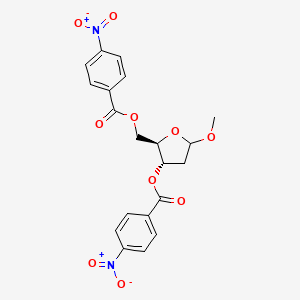


![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
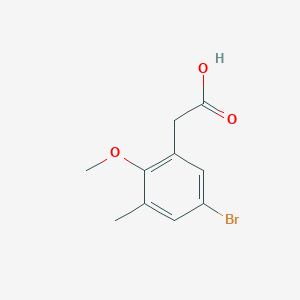
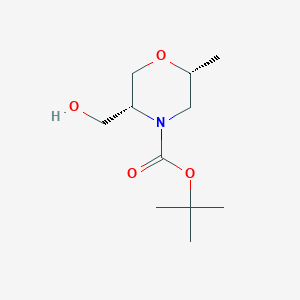
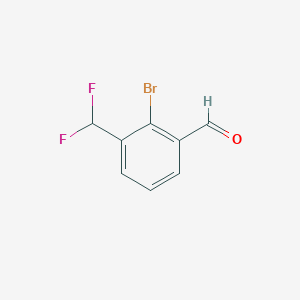
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
